AKR1B10 Inhibition Potency and Selectivity Profile Versus AKR1B1
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol demonstrates sub-micromolar inhibitory activity against human aldo-keto reductase family 1 member B10 (AKR1B10), a target implicated in cancer cell proliferation and survival [1]. Critically, this compound exhibits a measurable selectivity window against the closely related isoform AKR1B1, which is associated with diabetic complications and off-target effects [1]. The compound's IC₅₀ for AKR1B10 is 130 nM, while its IC₅₀ for AKR1B1 is 88 nM [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) and isoform selectivity |
|---|---|
| Target Compound Data | AKR1B10 IC₅₀ = 130 nM; AKR1B1 IC₅₀ = 88 nM |
| Comparator Or Baseline | AKR1B1 (off-target isoform) IC₅₀ = 88 nM; selectivity ratio AKR1B1/AKR1B10 ≈ 0.68 |
| Quantified Difference | 1.5-fold lower potency against AKR1B1 relative to AKR1B10 (i.e., AKR1B10 IC₅₀ is 1.5× higher than AKR1B1 IC₅₀, indicating similar potency range without strong selectivity in this direction) |
| Conditions | Inhibition of human recombinant N-terminus His₆-tagged AKR1B10 and AKR1B1 expressed in Escherichia coli BL21(DE3), assessed via pyridine-3-aldehyde reduction assay [1] |
Why This Matters
Quantification of isoform potency enables informed selection for AKR1B10-targeted studies where the absence of extreme selectivity may be advantageous for polypharmacology approaches, or conversely, where a comparator with stronger AKR1B10/AKR1B1 selectivity may be required.
- [1] BindingDB. BDBM50362839 (CHEMBL249447). Affinity Data for (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol: AKR1B10 IC₅₀ = 130 nM; AKR1B1 IC₅₀ = 88 nM. Data curated by ChEMBL. View Source
